2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one
Description
Properties
Molecular Formula |
C8H4ClIN2O |
|---|---|
Molecular Weight |
306.49 g/mol |
IUPAC Name |
2-chloro-7-iodopyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H4ClIN2O/c9-6-3-8(13)12-4-5(10)1-2-7(12)11-6/h1-4H |
InChI Key |
NGNKJBPODUNKTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through various methods. One common approach involves the use of a CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method allows for the preparation of multi-substituted pyrido[1,2-A]pyrimidin-4-ones from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester in good to excellent yields . The reaction is typically carried out at 130°C in dimethylformamide (DMF) and features broad substrate scope and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the CuI-catalyzed synthesis method suggests that it could be adapted for industrial applications, allowing for the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Chalcogenation Reactions: Metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-A]pyrimidin-4-ones has been reported, resulting in the synthesis of 3-ArS/ArSe derivatives in high yields.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the chlorine or iodine substituents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-A]pyrimidin-4-ones, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Pharmaceutical Industry: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the substituents on the pyrido[1,2-A]pyrimidin-4-one scaffold.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
Chloro-Substituted Analogs
- The absence of iodine diminishes polarizability, affecting intermolecular interactions .
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 278614-91-8):
Bromo-Substituted Analogs
- 2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1780782-32-2): Molecular Formula: C₉H₈BrN₃O Key Differences: Bromine’s lower electronegativity (compared to iodine) reduces the compound’s ability to participate in halogen bonding, which is critical in protein-ligand interactions .
9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 663619-90-7):
Functionalized Derivatives
Carboxylic Acid Derivatives
- 7-Chloro-4H-pyrido[1,2-a]pyrimidine-4-oxo-3-carboxylic acid (CAS 217181-68-5):
Piperazine and Piperidine Derivatives
- 2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one :
Structural and Property Comparison Table
Q & A
Q. What are the established synthetic routes for 2-Chloro-7-iodo-4H-pyrido[1,2-a]pyrimidin-4-one?
The synthesis typically involves constructing the pyrido[1,2-a]pyrimidin-4-one core followed by halogenation. A common approach uses Suzuki-Miyaura cross-coupling to introduce iodine at the 7-position. For example, microwave-assisted coupling of 7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with iodobenzene derivatives in the presence of Pd(PPh₃)₄ and K₂CO₃ achieves selective monoarylation at the 3-position . Alternative methods include reacting 2-(acetoacetamido)pyridine derivatives with phosgene to form the chlorinated backbone .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm substitution patterns (e.g., ¹H NMR for methyl groups, ¹³C NMR for carbonyl signals).
- X-ray crystallography : Resolves 3D conformation and halogen placement .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
- IR spectroscopy : Identifies functional groups like C=O stretches (~1650 cm⁻¹) .
Q. How does the compound’s reactivity compare to analogous halogenated pyridopyrimidinones?
The 7-iodo group enhances electrophilicity, making it amenable to cross-coupling (e.g., Suzuki, Sonogashira). In contrast, 2-chloro derivatives are more reactive toward nucleophilic substitution than bromo or iodo analogs. Reactivity can be modulated by solvent polarity (e.g., DMF for SNAr) and catalysts (e.g., CuI for Ullmann-type couplings) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for introducing aryl groups at the 7-position?
Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for high yields (≥85%) .
- Microwave heating : Reduces reaction time (30–60 minutes at 120°C) and improves regioselectivity .
- Base choice : K₂CO₃ or Cs₂CO₃ in DMF/H₂O mixtures enhances coupling efficiency .
- Substrate pre-activation : Pre-forming the boronic ester at the 7-position minimizes side reactions .
Q. What strategies enable site-selective C–H functionalization of the pyrido[1,2-a]pyrimidin-4-one core?
Iodine-catalyzed sulfenylation/selenylation at the C-3 position is achieved via radical pathways. Key steps include:
Q. How can computational modeling predict biological interactions of this compound?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to targets like 5-HT₆ receptors or acetylcholinesterase. Key parameters:
- Ligand preparation : Optimize tautomeric states and halogen bonding using Gaussian09 .
- Binding free energy : MM-PBSA calculations quantify interactions with active-site residues (e.g., π-stacking with aromatic amino acids) .
- ADMET profiling : SwissADME predicts solubility (LogP ~2.5) and metabolic stability .
Contradictions and Limitations
- Synthetic yields : Microwave-assisted methods report higher yields (~85%) than traditional heating (~60%), but reproducibility depends on iodine’s purity .
- Biological activity : While pyrido[1,2-a]pyrimidinones show antimicrobial potential , 2-chloro-7-iodo derivatives may exhibit cytotoxicity requiring careful dose optimization in cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
